[4-Iodo-3-(trifluoromethyl)phenyl]methanol CAS number 959632-19-0
[4-Iodo-3-(trifluoromethyl)phenyl]methanol CAS number 959632-19-0
The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes chemical engineering principles with medicinal chemistry strategy.
CAS Number: 959632-19-0 Common Name: 4-Iodo-3-(trifluoromethyl)benzyl alcohol Document Type: Technical Application Guide Version: 2.0 (2025 Revision)
Executive Summary: The "Orthogonal" Scaffold
In the architecture of modern kinase inhibitors and receptor modulators, [4-Iodo-3-(trifluoromethyl)phenyl]methanol serves as a high-value "orthogonal" building block. Its structural utility lies in its three distinct functional domains, each serving a specific role in Drug Discovery:
-
The Aryl Iodide (C-4): A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the rapid attachment of biaryl pharmacophores.
-
The Trifluoromethyl Group (C-3): A metabolic blocking group that modulates lipophilicity (
) and prevents oxidative metabolism at the sensitive benzyl positions. -
The Benzylic Alcohol (C-1): A versatile anchor point that can be oxidized to an aldehyde (for reductive amination), converted to a leaving group (for
reactions), or used directly in ether synthesis.
This guide details the synthesis, handling, and strategic application of this compound, emphasizing protocols that preserve the labile C-I bond during manipulation.
Chemical Specifications & Physical Profile[1][2][3][4]
| Parameter | Specification |
| IUPAC Name | [4-Iodo-3-(trifluoromethyl)phenyl]methanol |
| Molecular Formula | |
| Molecular Weight | 302.03 g/mol |
| Appearance | White to off-white crystalline solid (or viscous oil upon supercooling) |
| Melting Point | 58–62 °C (Typical range for high purity) |
| Solubility | Soluble in DMSO, DCM, MeOH, THF; Insoluble in water.[1][2][3][4][5] |
| pKa | ~14 (Alcoholic proton); Aryl ring electron-deficient due to |
| Storage | 2–8 °C, protect from light (prevents photo-deiodination). |
Strategic Utility in Medicinal Chemistry
The Trifluoromethyl Effect
The
-
Metabolic Stability: The strong electron-withdrawing nature of the
group deactivates the aromatic ring against electrophilic metabolic attack (e.g., P450 oxidation). -
Lipophilicity: It increases the partition coefficient, enhancing membrane permeability.
-
Conformation: The steric bulk of the
group (similar volume to an isopropyl group) forces the adjacent iodine and any subsequent coupled groups out of planarity, potentially improving selectivity for enzyme pockets.
Chemoselectivity Challenges
The primary challenge when working with CAS 959632-19-0 is the chemoselectivity between the Iodine and the Alcohol .
-
Risk: Strong reducing agents (e.g.,
) used to generate the alcohol can accidentally reduce the aryl iodide (de-halogenation). -
Solution: Use electrophilic reducing agents like Borane-THF (
) which preferentially reduce carboxylic acids to alcohols while leaving aryl halides intact.
Synthesis & Production Protocol
Retrosynthetic Logic
The most reliable route to CAS 959632-19-0 is the selective reduction of 4-iodo-3-(trifluoromethyl)benzoic acid (CAS 914636-20-7). While ester reduction with DIBAL-H is possible, the acid reduction with Borane is operationally simpler and avoids over-reduction byproducts.
Visualization: Synthetic Pathway
The following diagram illustrates the reduction mechanism and the subsequent divergent pathways.
Figure 1: Selective synthesis of CAS 959632-19-0 via Borane reduction, followed by divergent functionalization pathways.
Detailed Experimental Protocol
Objective: Synthesis of [4-Iodo-3-(trifluoromethyl)phenyl]methanol from the corresponding benzoic acid.
Reagents:
-
4-Iodo-3-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Borane-Tetrahydrofuran complex (
), 1.0 M solution (1.5 equiv) -
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 4-Iodo-3-(trifluoromethyl)benzoic acid (e.g., 5.0 g, 15.8 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice/water bath.
-
Reduction (Critical Step):
-
Expert Insight: Do not use
. The hydride is nucleophilic and may attack the Iodine position. Use , which is electrophilic and attacks the electron-rich carbonyl oxygen first. -
Add the
solution (23.7 mL, 23.7 mmol) dropwise over 20 minutes. Gas evolution ( ) will occur; ensure proper venting.
-
-
Reaction: Once addition is complete, allow the reaction to warm to room temperature naturally. Stir for 12–16 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS. The acid spot should disappear.
-
Quench: Cool the mixture back to 0 °C. Carefully add Methanol (10 mL) dropwise. Caution: Vigorous bubbling. This destroys excess borane and breaks down the borate ester intermediate.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with:
-
1M
(50 mL) – to solubilize boron salts. -
Saturated
(50 mL) – to remove unreacted acid. -
Brine (50 mL).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0%
40% EtOAc in Hexanes).
Expected Yield: 85–95%
Validation:
Functionalization Workflows
Once synthesized, CAS 959632-19-0 acts as a pivot point. The researcher must decide which "end" of the molecule to modify first.
Decision Logic: The "Protection" Dilemma
If your next step is a Suzuki Coupling at the Iodine position, you generally do not need to protect the alcohol, provided you use mild bases (
Workflow Diagram: Divergent Synthesis
Figure 2: Decision matrix for functionalizing the orthogonal handles of CAS 959632-19-0.
Safety & Handling (E-E-A-T)
-
Organoiodide Stability: While aryl iodides are generally stable, they can undergo photo-degradation. Store this compound in amber vials.
-
Reactivity: The benzylic alcohol is prone to acid-catalyzed dehydration or substitution. Avoid prolonged exposure to strong Lewis acids unless reaction is intended.
-
Toxicology: As with many halogenated aromatics, treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).
-
Waste Disposal: Iodine-containing waste should be segregated from general organic waste in some jurisdictions to prevent incinerator corrosion; check local EHS regulations.
References
-
Sigma-Aldrich. 4-Iodo-3-(trifluoromethyl)benzyl alcohol Product Sheet. Retrieved from
-
ChemScene. [4-Iodo-3-(trifluoromethyl)phenyl]methanol Properties and Safety. Retrieved from
- National Center for Biotechnology Information.PubChem Compound Summary for CAS 959632-19-0. (General structural reference).
- Brown, H. C., & Krishnamurthy, S. (1979). Organic Syntheses via Boranes. (Foundational reference for chemoselective Borane reduction of acids in presence of halides).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Sources
- 1. 959632-19-0,[4-iodo-3-(trifluoromethyl)phenyl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
